molecular formula C17H17NO2S B5857164 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole

2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole

Cat. No.: B5857164
M. Wt: 299.4 g/mol
InChI Key: JMXCJLQMLYQQOD-UHFFFAOYSA-N
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Description

2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of an isopropoxy and a methoxy group attached to the phenyl ring, which is further connected to the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the condensation of 4-isopropoxy-3-methoxyaniline with 2-mercaptobenzothiazole under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-isopropoxy-3-methoxyaniline and 2-mercaptobenzothiazole.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 100-150°C) for several hours.

    Product Isolation: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles and tetrahydrobenzothiazoles.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the isopropoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The benzothiazole moiety is known to interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1,3-benzothiazole: Lacks the isopropoxy group, which may affect its biological activity and chemical reactivity.

    2-(4-isopropoxyphenyl)-1,3-benzothiazole: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    2-(4-isopropoxy-3-methylphenyl)-1,3-benzothiazole: The presence of a methyl group instead of a methoxy group can alter its electronic properties and reactivity.

Uniqueness

2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole is unique due to the combination of isopropoxy and methoxy groups on the phenyl ring, which can enhance its solubility, stability, and biological activity compared to similar compounds. The specific arrangement of these functional groups can also influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-11(2)20-14-9-8-12(10-15(14)19-3)17-18-13-6-4-5-7-16(13)21-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCJLQMLYQQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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